molecular formula C12BaF10O6S2 B1289191 Barium pentafluorobenzenesulfonate CAS No. 71735-31-4

Barium pentafluorobenzenesulfonate

Cat. No.: B1289191
CAS No.: 71735-31-4
M. Wt: 631.6 g/mol
InChI Key: BLLYNRVBNWQNNM-UHFFFAOYSA-L
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Description

Barium pentafluorobenzenesulfonate (CAS 71735-31-4) is a fluorinated organometallic compound with the molecular formula C₁₂BaF₁₀O₆S₂ . It consists of a barium cation (Ba²⁺) coordinated with two pentafluorobenzenesulfonate anions. The pentafluorophenyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s solubility, thermal stability, and reactivity. This compound is primarily utilized in specialized industrial applications, such as catalysis, corrosion inhibition, or as a precursor for advanced materials requiring fluorinated sulfonate ligands .

Properties

IUPAC Name

barium(2+);2,3,4,5,6-pentafluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6HF5O3S.Ba/c2*7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h2*(H,12,13,14);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLYNRVBNWQNNM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12BaF10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71735-31-4
Record name Barium pentafluorobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Barium pentafluorobenzenesulfonate can be synthesized by reacting barium hydroxide (Ba(OH)₂) with pentafluorobenzenesulfonic acid (C6F5SO3H). The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2\text{C}_6\text{F}_5\text{SO}_3\text{H} \rightarrow \text{Ba(C}_6\text{F}_5\text{SO}_3)_2 + 2\text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the complete formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Barium pentafluorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Barium pentafluorobenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of barium pentafluorobenzenesulfonate involves its ability to interact with various molecular targets through its highly electronegative fluorine atoms. These interactions can influence the solubility, reactivity, and overall behavior of the compound in different environments. The barium cation can also play a role in stabilizing the compound and facilitating its incorporation into various chemical processes.

Comparison with Similar Compounds

Key Observations :

  • Fluorination: The presence of five fluorine atoms in this compound enhances its electron-withdrawing capacity and thermal stability compared to non-fluorinated barium benzenesulfonate .
  • Alkyl Chains : Di-C10-18-alkyl derivatives exhibit increased hydrophobicity, making them more suitable for surfactant applications, whereas fluorinated variants are preferred in high-temperature or oxidative environments .

Physicochemical Properties

Solubility and Stability

  • This compound : Lower solubility in polar solvents (e.g., water) due to fluorine’s hydrophobic nature but improved stability in acidic/oxidative conditions .
  • Barium benzenesulfonate : Moderately soluble in water and polar solvents; less stable under harsh conditions due to the absence of electron-withdrawing groups.
  • Alkylated derivatives: Insoluble in water but soluble in non-polar organic solvents; stability depends on alkyl chain length and branching.

Thermal Behavior

Fluorinated sulfonates generally exhibit higher decomposition temperatures (>300°C) compared to non-fluorinated analogs (~200–250°C) due to stronger C–F bonds and reduced susceptibility to radical degradation .

Functional Advantages :

  • Fluorinated sulfonates outperform non-fluorinated analogs in applications requiring chemical inertness, such as fuel cell membranes or aerospace coatings .
  • Alkylated derivatives excel in emulsification and surface tension reduction but lack the thermal resilience of fluorinated variants.

Biological Activity

Barium pentafluorobenzenesulfonate (BaC₆F₅SO₃) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of BaC₆F₅SO₃, including its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound consists of a barium cation (Ba²⁺) and a pentafluorobenzenesulfonate anion. The presence of fluorine atoms in the benzene ring significantly enhances the compound's reactivity and stability, making it a subject of interest in various biological applications.

2. Antibacterial Activity

Research has demonstrated that barium compounds exhibit notable antibacterial properties. For instance, studies on barium oxide nanoparticles (BaONPs), which may share some properties with BaC₆F₅SO₃ due to the common barium ion, revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were reported as follows:

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus2.0
Klebsiella pneumoniae4.5
Pseudomonas aeruginosa5.5
Escherichia coli9.0
Staphylococcus epidermidis6.3

These findings suggest that compounds containing barium may disrupt bacterial transporter systems or dehydrogenases, leading to bacterial growth inhibition .

3. Antifungal Activity

While barium compounds have shown promise in antibacterial applications, their antifungal activity appears limited. In studies involving BaONPs, the compound did not exhibit significant effectiveness against various fungal strains such as Rhizoctonia solani and Fusarium species .

4. Anti-inflammatory Effects

This compound also demonstrates potential anti-inflammatory properties. In vitro assays indicated that BaONPs could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The inhibition rates observed were approximately 43% for COX-1 and 41% for COX-2 at a concentration of 400 µg/mL . This suggests that BaC₆F₅SO₃ may also possess similar anti-inflammatory capabilities.

5. Antioxidant Activity

The antioxidant activity of barium compounds has been highlighted in various studies. BaONPs were shown to scavenge free radicals effectively, with a DPPH radical scavenging activity of around 43% at higher concentrations . This property indicates that BaC₆F₅SO₃ could potentially mitigate oxidative stress in biological systems.

6. Case Studies and Applications

Case Study: Antibacterial Efficacy

In a recent study focusing on the antibacterial efficacy of barium nanoparticles synthesized from natural extracts, it was found that these nanoparticles could effectively inhibit the growth of pathogenic bacteria while being less effective against fungi. This reinforces the idea that barium compounds may be selectively useful in treating bacterial infections without significantly impacting fungal populations .

Case Study: Anti-inflammatory Applications

Another investigation explored the use of barium-based compounds in reducing inflammation in animal models. The results indicated a marked reduction in inflammatory markers following treatment with barium nanoparticles, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Barium pentafluorobenzenesulfonate
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